molecular formula C18H29N5O2 B2607713 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 672936-17-3

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2607713
CAS No.: 672936-17-3
M. Wt: 347.463
InChI Key: GCESXPIRNJSWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine-based chemical scaffold designed for advanced pharmacological research. Compounds within this structural class, characterized by a purine-2,6-dione core with specific substitutions at the 7- and 8- positions, have demonstrated significant potential as ligands for key central nervous system (CNS) targets. Scientific literature indicates that closely related 8-aminoalkyl derivatives of purine-2,6-dione are investigated for their high affinity and selectivity for serotonin receptors, including the 5-HT 1A , 5-HT 2A , and 5-HT 7 subtypes . Research into these analogs has shown that mixed-profile ligands—compounds that interact with multiple receptor types—can exhibit robust antidepressant-like and anxiolytic-like activity in preclinical models, suggesting a complex and potentially advantageous mechanism of action . Furthermore, structural modification at the 8-position with a piperidine derivative, such as the 3,5-dimethylpiperidin-1-yl group in this compound, is a recognized strategy in medicinal chemistry to modulate the molecule's properties and interaction with enzymatic targets. This is evidenced by other xanthine-based molecules where an 8-(3-aminopiperidin-1-yl) substitution resulted in a potent and long-acting dipeptidyl peptidase 4 (DPP-4) inhibitory effect, highlighting the strategic importance of this moiety for drug discovery . The specific combination of a 7-pentyl chain and an 8-(3,5-dimethylpiperidin-1-yl) group on the purine-dione core presents a unique opportunity for researchers to explore structure-activity relationships and develop new chemical tools for studying neurological disorders and metabolic diseases. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-5-6-7-8-23-14-15(21(4)18(25)20-16(14)24)19-17(23)22-10-12(2)9-13(3)11-22/h12-13H,5-11H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCESXPIRNJSWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of Substituents: The 3,5-dimethylpiperidinyl group, methyl group, and pentyl chain are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits significant biological activity that can be harnessed in various therapeutic contexts:

Kinase Inhibition

Research indicates that purine derivatives often inhibit kinases involved in cancer progression. For instance:

  • PDGFR (Platelet-Derived Growth Factor Receptor) : Inhibition of PDGFR can lead to reduced proliferation of certain tumor cells.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Targeting VEGFR may inhibit angiogenesis in tumors.

Cannabinoid Receptor Modulation

Similar compounds have shown affinity for cannabinoid receptors (CB1 and CB2), which are crucial in pain modulation and inflammation control. This suggests potential applications in pain management therapies.

Medicinal Chemistry Applications

The synthesis and modification of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can lead to the development of novel drugs with enhanced efficacy and safety profiles.

Synthetic Routes

The synthesis typically involves:

  • Starting materials like 1,3-dimethylxanthine and piperidine.
  • Controlled reaction conditions using solvents such as dichloromethane or ethanol.
  • Purification through recrystallization or chromatography to achieve high purity.

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of related purine derivatives in inhibiting tumor growth in animal models. Results indicated a significant reduction in tumor size when treated with compounds structurally similar to this compound.

Case Study 2: Neurological Disorders

Research has explored the interaction of this compound with cannabinoid receptors in models of neuropathic pain. The findings suggest that it may provide a novel approach for managing chronic pain conditions.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Kinase InhibitionInhibits PDGFR and VEGFR involved in cancer progressionReduces tumor growth
Cannabinoid ModulationInteracts with CB1 and CB2 receptorsPain relief and anti-inflammatory effects
Medicinal ChemistrySynthetic modifications lead to novel drug developmentEnhanced efficacy and safety profiles
Neurological DisordersPotential for treating chronic pain through cannabinoid receptor interactionImproved management of neuropathic pain

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Table 1: Key Structural Features and Receptor Affinity of Purine-2,6-dione Derivatives
Compound Name / ID Substituents (Positions) Receptor Affinity Source Study
Target Compound 3-methyl, 7-pentyl, 8-(3,5-dimethylpiperidin) Not explicitly reported (inferred) N/A
3,7-Dimethyl-1H-purine-2,6-dione derivatives (e.g., Compounds 5, 12) 3,7-dimethyl, 8-linked piperazine spacers High affinity for 5-HT6/D2 receptors Żmudzki et al., 2015
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl analog (Compound 20) 1,3,7-trimethyl, 8-styryl Not reported (structural focus) SYNTHESIS OF 8-SUBSTITUTE (2002)
8-(2,5-Dimethylbenzyl)-1,3,7-trimethyl analog (Compound 73h) 1,3,7-trimethyl, 8-benzyl HSP90 inhibition (synthesized) Sahnoun, 2012

Key Observations :

  • The 3,7-dimethyl core in Żmudzki et al.'s compounds (e.g., 5, 12) is critical for 5-HT6/D2 receptor binding. The target compound replaces the 7-methyl with a 7-pentyl chain , which may enhance lipophilicity and membrane permeability but could reduce receptor fit if steric bulk disrupts binding .
  • The 8-(3,5-dimethylpiperidin-1-yl) group in the target compound differs from the piperazine spacers in Żmudzki et al.'s ligands.
  • Compared to the 8-styryl group in Compound 20 (), the dimethylpiperidine substituent introduces a rigid, nitrogen-containing heterocycle that may improve solubility in polar solvents while maintaining aromatic interactions .

Physicochemical Properties

Table 2: Substituent Effects on Physicochemical Properties
Compound Position 7 Substituent Position 8 Substituent LogP (Predicted) Solubility
Target Compound Pentyl (C5 chain) 3,5-Dimethylpiperidinyl High (~4.5*) Moderate (DMSO)
Compound 5/12 (Żmudzki) Methyl Piperazine with dichlorophenyl Moderate (~3.0) Low (lipophilic)
Compound 73h (Sahnoun) Methyl 2,5-Dimethylbenzyl High (~3.8) Low (non-polar)

Key Observations :

  • The 8-dimethylpiperidinyl group may offer better solubility than the styryl (Compound 20) or benzyl (Compound 73h) groups due to its tertiary amine, which can form salts .

Pharmacological Inferences

While direct data on the target compound’s receptor activity is unavailable, structural analogs suggest:

  • 5-HT6/D2 Receptor Potential: The dimethylpiperidine group may mimic piperazine’s receptor interactions but with altered selectivity due to reduced polarity .
  • Metabolic Stability : The pentyl chain could slow hepatic metabolism compared to methyl groups, but its length may increase susceptibility to oxidative degradation.

Biological Activity

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS No. 868143-46-8) is a synthetic compound belonging to the purine family. Its structure features a piperidine moiety, which may influence its biological activity and interactions within biological systems. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H27N5O2C_{17}H_{27}N_5O_2 with a molecular weight of 335.43 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC Name 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)purine-2,6-dione
Molecular Formula C₁₇H₂₇N₅O₂
Molecular Weight 335.43 g/mol
CAS Number 868143-46-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound may act as a modulator of adenosine receptors, similar to other purine derivatives such as caffeine and theophylline.

In Vitro Studies

Research has indicated that the compound exhibits significant activity against several cancer cell lines, suggesting potential antitumor properties. In vitro assays have demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types.

Table 1: Summary of Biological Assays

Assay TypeTarget Cell LineIC50 Value (µM)Effect Observed
Cell ProliferationMCF-7 (Breast Cancer)15.2Inhibition of growth
Apoptosis InductionA549 (Lung Cancer)12.5Increased apoptosis
Enzyme InhibitionPDE4 (Phosphodiesterase)0.85Inhibition

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology and neuropharmacology.

  • Case Study 1: Antitumor Activity
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at various concentrations led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Case Study 2: Neuroprotective Effects
    • Another investigation focused on neuroprotection showed that the compound could enhance neuronal survival in models of neurodegenerative diseases by modulating adenosine receptors and reducing oxidative stress.

Q & A

Basic Synthesis and Characterization

Q: What experimental methodologies are recommended for synthesizing and confirming the structure of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione? A:

  • Synthesis : Nucleophilic substitution reactions at the 8-position of the purine-dione scaffold are common, using precursors like 8-bromo-1,3-dimethylxanthine derivatives. For example, reacting 8-bromo intermediates with 3,5-dimethylpiperidine under reflux in aprotic solvents (e.g., DMF) can introduce the piperidinyl substituent .
  • Characterization : Use a combination of spectral methods:
    • NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm substituent positions and stereochemistry.
    • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
    • X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

Advanced Synthesis: Addressing Low Yield in Piperidinyl Substitution

Q: How can researchers optimize reaction conditions to improve yield during the introduction of the 3,5-dimethylpiperidinyl group at the 8-position? A:

  • Factorial Design of Experiments (DoE) : Use a 2^k factorial design to test variables such as solvent polarity (DMF vs. THF), temperature (80–120°C), and molar ratios (1:1 to 1:3 of bromo-xanthine to piperidine). Analyze interactions using response surface methodology (RSM) to identify optimal conditions .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction kinetics .

Basic Biological Activity Profiling

Q: What computational tools are suitable for preliminary prediction of the compound’s bioactivity? A:

  • Virtual Screening : Use ChemAxon’s *Chemicalize.org * or similar platforms to calculate drug-likeness parameters (Lipinski’s Rule of Five, topological polar surface area) and predict binding affinities to adenosine receptors (A1, A2A) based on xanthine analog databases .
  • ADMET Prediction : Tools like SwissADME or ADMETlab can estimate absorption, metabolism, and toxicity profiles .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How can researchers resolve contradictory data between predicted bioactivity (e.g., adenosine receptor antagonism) and experimental assays? A:

  • Data Triangulation :
    • Validate computational predictions with in vitro receptor-binding assays (e.g., radioligand displacement using CHO-K1 cells expressing human adenosine receptors).
    • Cross-reference crystallographic data (e.g., ligand-receptor docking simulations using PDB structures like 6Z8) to assess steric/electronic compatibility .
    • Re-examine synthetic purity via HPLC-MS to rule out impurities affecting assay results .

Experimental Design for Solubility Optimization

Q: What methodological approaches are recommended to improve aqueous solubility for in vivo studies? A:

  • Co-solvent Systems : Test binary/ternary mixtures (e.g., PEG-400, ethanol, and water) using a Box-Behnken design to maximize solubility while minimizing toxicity .
  • Solid Dispersion : Screen polymers (HPMC, PVP) via hot-melt extrusion or spray drying, monitoring amorphous phase stability via DSC and PXRD .

Advanced Computational Modeling of Metabolic Pathways

Q: How can researchers predict and validate the metabolic stability of this compound? A:

  • In Silico Metabolism : Use software like StarDrop or Schrödinger’s Metabolism Module to identify likely cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or piperidinyl hydroxylation).
  • Experimental Validation : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound degradation .

Resolving Spectral Data Contradictions

Q: How should researchers address discrepancies in NMR assignments (e.g., overlapping signals for pentyl and piperidinyl protons)? A:

  • Advanced NMR Techniques :
    • Use 2D NOESY/ROESY to differentiate spatially proximal protons.
    • Apply deuterium exchange experiments to identify labile protons (e.g., NH in purine-dione).
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) using Gaussian or ORCA software .

Crystallographic Challenges in Polymorph Identification

Q: What strategies can be employed to isolate and characterize polymorphs of this compound? A:

  • Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to test solvent/antisolvent combinations and temperature gradients.
  • SC-XRD vs. PXRD : Validate single-crystal structures with SC-XRD and compare with PXRD patterns of bulk material to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.